molecular formula C9H7N3O B1312456 Quinoxaline-6-carboxamide CAS No. 457882-95-0

Quinoxaline-6-carboxamide

Cat. No. B1312456
M. Wt: 173.17 g/mol
InChI Key: PPPQPLAZICCCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-6-carboxamide is a compound with the IUPAC name 6-quinoxalinecarboxamide . It has a molecular weight of 173.17 and its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been reported . Various synthetic approaches have been highlighted in the literature, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions .


Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of Quinoxaline-6-carboxamide is characterized by the presence of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Various reactions involving quinoxaline have been reported in the literature, including acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .


Physical And Chemical Properties Analysis

Quinoxaline-6-carboxamide is a compound with a molecular weight of 173.17 . Its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .

Scientific Research Applications

Antimycobacterial Activity

Quinoxaline derivatives have shown promising results as potential antimycobacterial agents. Studies have focused on synthesizing and evaluating the in vitro antimycobacterial activity against Mycobacterium tuberculosis. Notably, compounds with specific substitutions have been identified to provide an efficient approach for developing new anti-tuberculosis agents. These findings suggest the potential of quinoxaline derivatives in improving current chemotherapeutic treatments for tuberculosis (Moreno et al., 2003).

ATM Kinase Inhibition

Novel quinoline carboxamides have been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors exhibit significant potential in probing ATM inhibition in vivo, with efficacy observed in combination with DNA strand break-inducing agents in disease-relevant models. This highlights their role in advancing research on ATM kinase's involvement in cancer and genetic disorders (Degorce et al., 2016).

Immunomodulatory Activity

Quinoline-3-carboxamides have been identified to bind directly to human S100A9, a molecule involved in controlling autoimmune disease through interactions with proinflammatory mediators. The specific binding of these compounds to S100A9 explains their immunomodulatory activity, marking them as novel targets for the treatment of human autoimmune diseases (Björk et al., 2009).

CFTR Potentiation

Quinolinone-3-carboxamide derivatives have been identified as novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, leading to the approval of specific investigational drugs for treating cystic fibrosis patients with certain mutations. These findings underscore the therapeutic potential of quinoline carboxamides in treating cystic fibrosis (Hadida et al., 2014).

Anti-inflammatory Agents

Synthesis and evaluation of novel synthetic derivatives have shown significant anti-inflammatory activity, indicating their therapeutic potential in treating inflammation. These compounds' mechanisms involve inhibiting COX-2 and iNOS and downregulating the MAPK signal pathway, suggesting a promising direction for developing new anti-inflammatory drugs (Shen et al., 2019).

Safety And Hazards

Quinoxaline-6-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxaline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQPLAZICCCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459749
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carboxamide

CAS RN

457882-95-0
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of methyl quinoxaline-6-carboxylate (2.00 g) in methanol (7.0 mL) and 28-30% ammonia (14 mL) was stirred in a sealed tube at room temperature for 16 h. The precipitated solid was filtered, washed with water and dried under high vacuum to give quinoxaline-6-carboxamide as a white powder. A portion of this material (0.10 g) was suspended in anhydrous dichloromethane and treated with oxalyl chloride (1.0 mL of a 2M solution in dichloromethane) under a nitrogen atmosphere. The mixture was heated at reflux for 16 h and concentrated under reduced pressure. The residue was dissolved in anhydrous tetrahydrofuran (1 mL) and added to an ice-cooled solution of 3-aminobiphenyl (0.98 g) in anhydrous tetrahydrofuran (1 mL). The mixture was stirred at room temperature for 2 h. The solvent was evaporated and the residue taken up in methanol and filtered to give N-{[(3-phenylphenyl)-amino]carbonyl}quinoxalin-6-ylcarboxamide as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Quinoxaline-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
Quinoxaline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Quinoxaline-6-carboxamide

Citations

For This Compound
44
Citations
LW Deady, AJ Kaye, GJ Finlay… - Journal of medicinal …, 1997 - ACS Publications
A series of tetracyclic quinoline- and quinoxalinecarboxamides were prepared, and their cytotoxicities were evaluated in a series of murine human tumor cell lines. Most of the quinoline …
Number of citations: 146 pubs.acs.org
J Qi, H Dong, J Huang, S Zhang, L Niu, Y Zhang… - European Journal of …, 2018 - Elsevier
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxy- lic acid derivatives were synthesized and evaluated for their biological activities. Among all synthesized …
Number of citations: 24 www.sciencedirect.com
CH Tseng, YR Chen, CC Tzeng, W Liu… - European journal of …, 2016 - Elsevier
… Among them, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide (10a) was active against the growth of MDA-MB231, PC-…
Number of citations: 98 www.sciencedirect.com
A Irfan, OA Tahir, M Umer, S Ahmad… - World J Pharm …, 2017 - researchgate.net
… OCH3, 3-OCH3, 4-OCH3 Compounds 49(ae) Chih-Hua reported that 11-(3-(dimethylamino) propoxyimino)-N-(3-(dimethylamino) propyl)-11H-indeno [1,2-b]quinoxaline-6-carboxamide …
Number of citations: 6 www.researchgate.net
A Irfan, I Sabeeh, M Umer… - World J …, 2017 - wjpr.s3.ap-south-1.amazonaws.com
… Among all the tested compounds, 11-{[3-(dimethylamino)propoxy]imino}-N[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide 90 exhibited more potency against …
Number of citations: 12 wjpr.s3.ap-south-1.amazonaws.com
OO Ajani - European journal of medicinal chemistry, 2014 - Elsevier
… , 180 inhibited activation of syk kinase, thereby making it a useful agent in the treatment of mast cell-mediated allergic diseases [169], whereas potency of quinoxaline-6-carboxamide, …
Number of citations: 118 www.sciencedirect.com
PVS Ramya, S Angapelly, RS Rani, CS Digwal… - Arabian Journal of …, 2020 - Elsevier
… Particularly, this method has been employed successfully to synthesize highly structured indole-benzimidazole and quinoxaline-6-carboxamide derivatives as well as biologically …
Number of citations: 18 www.sciencedirect.com
GN Raju, RL Madhuri, P Shaheena, N Ramarao - 2015 - wjpr.s3.ap-south-1.amazonaws.com
… Keesari Srinivas et al Synthesized the Novel Quinoxaline-6-Carboxamide Derivatives. The newly synthesized quinoxaline carboxamides have been screened against four bacterial …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
V Bala Aakash, N Ramalakshmi… - Russian Journal of …, 2022 - Springer
… Keesari Srinivas et al. synthesized a series of novel quinoxaline-6-carboxamide derivatives. The compounds were estimated for the activity using the agar gel diffusion method against …
Number of citations: 3 link.springer.com
L Zhang, F Zhao, M Zheng, Y Zhai… - European Journal of …, 2013 - Wiley Online Library
… The residue was purified by flash chromatography to give the corresponding product 5-benzoyl-N-cyclohexyl-5,6-dihydroindolo[1,2-a]quinoxaline-6-carboxamide (6a) as a white solid (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.